NMR Distinction from Pentedrone
Isopentedrone is unequivocally differentiated from its structural isomer pentedrone by a complete ¹H- and ¹³C-NMR assignment, which reveals a unique chemical shift profile attributable to the transposition of the β-keto and α-propyl groups [1]. Unlike pentedrone (2-methylamino-1-phenylpentan-1-one), the isopentedrone structure (1-methylamino-1-phenylpentan-2-one) results in a distinct resonance for the proton adjacent to the amine nitrogen, providing a definitive and quantifiable spectroscopic marker for identification, even within complex reaction mixtures where it exists as a by-product [1].
| Evidence Dimension | ¹H- and ¹³C-NMR chemical shift patterns (positional isomerism) |
|---|---|
| Target Compound Data | Complete NMR assignment of 1-methylamino-1-phenylpentan-2-one (isopentedrone) achieved in a mixture. |
| Comparator Or Baseline | 2-methylamino-1-phenylpentan-1-one (pentedrone): complete NMR assignment. |
| Quantified Difference | Distinct chemical shifts for the proton and carbon atoms in the α-aminoketone region, reflecting the structural rearrangement. |
| Conditions | 1D and 2D ¹H- and ¹³C-NMR spectroscopy on hydrochloride salts. |
Why This Matters
This verified NMR signature provides an unambiguous spectroscopic reference, essential for forensic chemists to confirm the identity of isopentedrone in unknown samples and to differentiate it from its psychoactive isomer pentedrone.
- [1] Westphal F, Junge T, Girreser U, Greibl W, Doering C. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. Forensic Sci Int. 2012;217(1-3):157-67. View Source
